4-(1-Butoxyethoxy)but-1-yne

Description

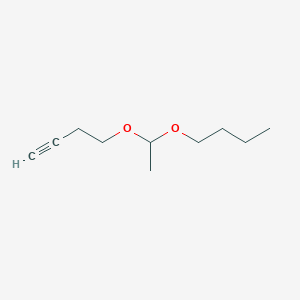

4-(1-Butoxyethoxy)but-1-yne is an alkyne-containing ether compound characterized by a terminal triple bond (but-1-yne) and a branched 1-butoxyethoxy group at the fourth carbon. The molecular formula is inferred to be C₁₀H₁₈O₂, with a calculated molecular weight of 170.28 g/mol. The compound’s structure combines the reactivity of an alkyne with the hydrophobicity and solvation properties of a long-chain ether. The triple bond enables participation in click chemistry (e.g., azide-alkyne cycloaddition), while the ether moiety may enhance solubility in non-polar solvents .

Properties

CAS No. |

820-51-9 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-(1-but-3-ynoxyethoxy)butane |

InChI |

InChI=1S/C10H18O2/c1-4-6-8-11-10(3)12-9-7-5-2/h1,10H,5-9H2,2-3H3 |

InChI Key |

KAGGUCAEJLAVIC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(C)OCCC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Butoxyethoxy)but-1-yne typically involves multi-step organic reactions. One common method includes the reaction of but-1-yne with butoxyethanol under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the proper formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-Butoxyethoxy)but-1-yne can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the triple bond into a double or single bond.

Substitution: The ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as sodium alkoxides (NaOR) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

4-(1-Butoxyethoxy)but-1-yne has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Butoxyethoxy)but-1-yne involves its interaction with various molecular targets. The triple bond in the compound makes it reactive towards electrophiles, while the ether groups can participate in hydrogen bonding and other interactions. These properties allow the compound to engage in a variety of chemical reactions, influencing its behavior in different environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(1-Butoxyethoxy)but-1-yne with structurally related compounds, focusing on molecular features, reactivity, and safety profiles.

1-(1-Butoxyethoxy)butane (CAS 871-22-7)

- Molecular Formula : C₁₀H₂₂O₂

- Molecular Weight : 174.28 g/mol

- Key Properties: Classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure . Lacks alkyne reactivity; primarily used in R&D for its stability as a non-polar solvent.

- Comparison : The absence of a triple bond reduces reactivity but increases molecular weight due to full saturation. Safety concerns highlight the importance of handling protocols for ether derivatives .

1-Butene, 4-(1-ethoxyethoxy)- (CAS 92827-20-8)

- Molecular Formula : C₈H₁₄O₂ (inferred)

- Molecular Weight : ~142.20 g/mol

- Functional Groups : Ethoxyethoxy substituent, alkene.

- Key Properties :

- The shorter ethoxy group reduces hydrophobicity compared to butoxyethoxy analogs.

- Alkene double bond undergoes addition reactions (e.g., hydrogenation), contrasting with alkyne-specific reactivity.

- Comparison : Reduced steric bulk and lower molecular weight may enhance volatility but limit thermal stability relative to the target compound.

4-(2-Bromoethoxy)but-1-yne (CAS 854259-74-8)

- Molecular Formula : C₆H₉BrO

- Molecular Weight : 177.04 g/mol

- Functional Groups : Bromoethoxy, alkyne.

- Key Properties :

4-(1-Ethoxyethoxy)-2-methyl-1-butene (CAS 261378-88-5)

- Molecular Formula : C₉H₁₈O₂

- Molecular Weight : 158.24 g/mol

- Functional Groups : Ethoxyethoxy, alkene, methyl branch.

- Key Properties :

- Methyl group introduces steric hindrance, slowing reaction kinetics.

- Alkene reactivity differs from alkynes, favoring electrophilic additions over cyclizations.

- Comparison : Structural branching reduces conformational flexibility, impacting solubility and reactivity compared to linear analogs .

Data Table: Comparative Analysis of Compounds

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties/Reactivity |

|---|---|---|---|---|---|

| This compound | N/A | C₁₀H₁₈O₂ | 170.28 (calculated) | Butoxyethoxy, alkyne | Triple bond reactivity, ether solubility |

| 1-(1-Butoxyethoxy)butane | 871-22-7 | C₁₀H₂₂O₂ | 174.28 | Saturated ether | Acute toxicity (Category 4), stable solvent |

| 1-Butene, 4-(1-ethoxyethoxy)- | 92827-20-8 | C₈H₁₄O₂ | 142.20 | Ethoxyethoxy, alkene | Lower hydrophobicity, addition reactions |

| 4-(2-Bromoethoxy)but-1-yne | 854259-74-8 | C₆H₉BrO | 177.04 | Bromoethoxy, alkyne | SN2 reactivity, bromine-mediated toxicity |

| 4-(1-Ethoxyethoxy)-2-methyl-1-butene | 261378-88-5 | C₉H₁₈O₂ | 158.24 | Ethoxyethoxy, alkene, methyl | Steric hindrance, reduced reactivity |

Research Findings and Implications

Reactivity : The triple bond in this compound offers unique pathways for cycloaddition and polymerization, unlike saturated or alkene-containing analogs .

Solubility: Longer butoxyethoxy chains enhance hydrophobicity, favoring use in non-aqueous systems compared to ethoxyethoxy derivatives .

Safety : While direct toxicity data for the target compound are unavailable, structural parallels to 1-(1-Butoxyethoxy)butane suggest similar handling precautions for ethers .

Synthetic Utility : Bromine substitution in 4-(2-Bromoethoxy)but-1-yne provides a reactive handle absent in the target compound, highlighting trade-offs between functionality and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.